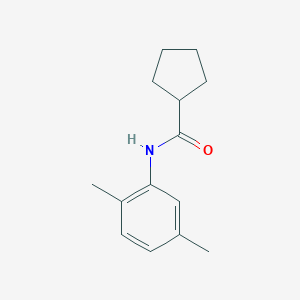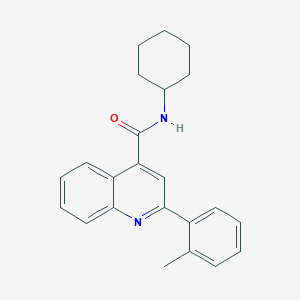![molecular formula C38H36Cl2N6O2S2 B329829 2-(5-CHLORO-2-THIENYL)-N~4~-(3-{4-[3-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)PROPYL]PIPERAZINO}PROPYL)-4-QUINOLINECARBOXAMIDE](/img/structure/B329829.png)
2-(5-CHLORO-2-THIENYL)-N~4~-(3-{4-[3-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)PROPYL]PIPERAZINO}PROPYL)-4-QUINOLINECARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide] is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine core linked to quinoline derivatives, which are known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide] typically involves multiple steps, starting with the preparation of the piperazine core. This can be achieved through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts . The quinoline derivatives are then introduced through nucleophilic substitution reactions, where the piperazine core reacts with quinoline-4-carboxamide derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or thiophene rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
科学的研究の応用
N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent due to its quinoline and thiophene components.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and as a precursor for other complex organic compounds.
作用機序
The mechanism of action of N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide] involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The piperazine core may enhance the compound’s binding affinity to target proteins, leading to inhibition of enzymatic activities and signaling pathways.
類似化合物との比較
Similar Compounds
- N,N’-(1,4-Piperazinediyldi-3,1-propanediyl)bis(3-cyclohexylpropanamide)
- 3,3’-(piperazine-1,4-diyl)bis(1-(2-methoxyphenoxy)propan-2-ol)
- (3E,3′E)-3,3′-(((piperazine-1,4-diyl bis (ethane-2,1-diyl)) bis (azanediyl)) bis (ethan1-yl-1-ylidene)) bis (6-methyl-2H-pyran-2,4(3H)-dione)
Uniqueness
N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide] is unique due to its combination of piperazine, quinoline, and thiophene moieties, which confer distinct biological and chemical properties. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C38H36Cl2N6O2S2 |
|---|---|
分子量 |
743.8 g/mol |
IUPAC名 |
2-(5-chlorothiophen-2-yl)-N-[3-[4-[3-[[2-(5-chlorothiophen-2-yl)quinoline-4-carbonyl]amino]propyl]piperazin-1-yl]propyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C38H36Cl2N6O2S2/c39-35-13-11-33(49-35)31-23-27(25-7-1-3-9-29(25)43-31)37(47)41-15-5-17-45-19-21-46(22-20-45)18-6-16-42-38(48)28-24-32(34-12-14-36(40)50-34)44-30-10-4-2-8-26(28)30/h1-4,7-14,23-24H,5-6,15-22H2,(H,41,47)(H,42,48) |
InChIキー |
JIPZNFNBVQYKMV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl)CCCNC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=C(S7)Cl |
正規SMILES |
C1CN(CCN1CCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl)CCCNC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=C(S7)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-(2-thienyl)acrylamide](/img/structure/B329749.png)
![4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B329751.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxybenzamide](/img/structure/B329753.png)
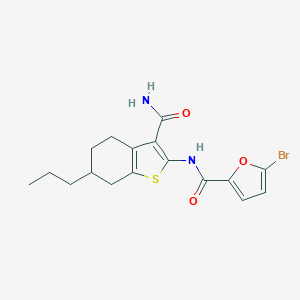
![10-ACETYL-3,3-DIMETHYL-11-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B329756.png)
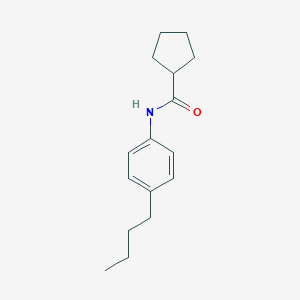
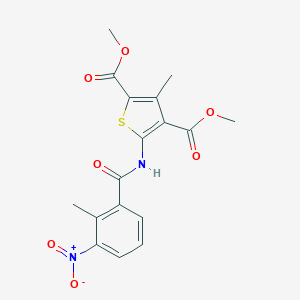
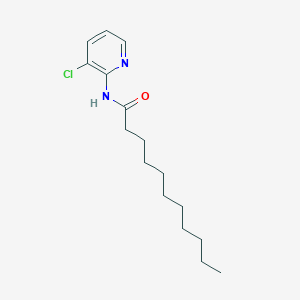
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B329762.png)
![isopropyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B329765.png)
![Propyl 4-{[3-(4-bromophenyl)acryloyl]amino}benzoate](/img/structure/B329766.png)
